4-Chloro-5,7-difluoro-2-phenylquinoline
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Overview
Description
4-Chloro-5,7-difluoro-2-phenylquinoline is a chemical compound with the molecular formula C15H8ClF2N and a molecular weight of 275.68 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-Chloro-5,7-difluoro-2-phenylquinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of 2-phenylquinoline as a starting material, followed by chlorination and fluorination reactions to introduce the chloro and fluoro substituents at the desired positions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Chloro-5,7-difluoro-2-phenylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives with altered biological activities.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, oxidizing or reducing agents, and palladium catalysts for cross-coupling reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-5,7-difluoro-2-phenylquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-5,7-difluoro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, blocking the activity of enzymes involved in critical biological processes . Additionally, it may interact with cellular receptors or DNA, leading to changes in cellular function and gene expression .
Comparison with Similar Compounds
4-Chloro-5,7-difluoro-2-phenylquinoline can be compared with other similar compounds, such as:
4-Chloro-5,7-difluoro-2-methylquinoline: This compound has a similar structure but with a methyl group instead of a phenyl group.
Fluoroquinolones: A class of antibiotics with a quinoline core structure and fluorine substituents, known for their broad-spectrum antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
CAS No. |
1155603-85-2 |
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Molecular Formula |
C15H8ClF2N |
Molecular Weight |
275.68 g/mol |
IUPAC Name |
4-chloro-5,7-difluoro-2-phenylquinoline |
InChI |
InChI=1S/C15H8ClF2N/c16-11-8-13(9-4-2-1-3-5-9)19-14-7-10(17)6-12(18)15(11)14/h1-8H |
InChI Key |
UZWORYLJDZPDFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3)F)F)C(=C2)Cl |
Origin of Product |
United States |
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